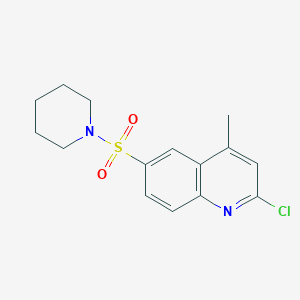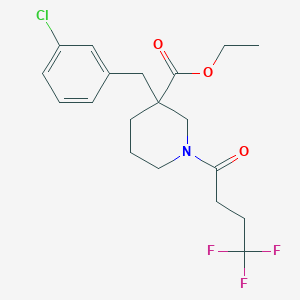![molecular formula C13H13N3O4 B6084942 2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol](/img/structure/B6084942.png)
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a derivative of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are commonly used in herbicides.
作用機序
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol selectively inhibits HPPD by binding to the enzyme's active site and preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This leads to a decrease in the biosynthesis of plastoquinone and a disruption of the photosynthetic electron transport chain.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the growth and development of plants. It has been used to study the effects of HPPD inhibition on photosynthesis, respiration, and plant growth. This compound has also been shown to have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol in lab experiments is that it is a highly selective inhibitor of HPPD. This allows researchers to study the specific effects of HPPD inhibition on plant growth and development. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects on plants and animals are not yet fully understood. Additionally, this compound may have off-target effects on other enzymes and biochemical pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol. One area of interest is the potential use of this compound in the treatment of cancer and Alzheimer's disease. This compound has been shown to have anti-tumor and neuroprotective effects, and further research could lead to the development of new therapies for these diseases. Another area of interest is the development of new HPPD inhibitors based on the structure of this compound. These compounds could have improved selectivity and potency, which could lead to more effective herbicides and other agricultural products.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It is a selective inhibitor of HPPD, and has been used to study the role of this enzyme in photosynthesis and plant growth. This compound has potential applications in the treatment of cancer and Alzheimer's disease, and could also be used to develop new herbicides and agricultural products. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a tool compound for scientific research.
合成法
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol can be synthesized through a multi-step process that involves the reaction of 4-nitro-3-pyridinecarboxaldehyde with 2-methoxy-4-(chloromethyl)phenol in the presence of a base, followed by reduction of the nitro group with sodium dithionite. The resulting compound is then treated with formaldehyde and ammonium chloride to yield this compound.
科学的研究の応用
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit HPPD, which is an enzyme that is involved in the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain. This compound has been used to study the role of HPPD in photosynthesis and the regulation of plastoquinone biosynthesis.
特性
IUPAC Name |
2-methoxy-4-[[(3-nitropyridin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-20-13-6-9(2-3-12(13)17)7-15-10-4-5-14-8-11(10)16(18)19/h2-6,8,17H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPLDJQGPDOSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=C(C=NC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)
![N-[3-(benzylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6084870.png)
![2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6084877.png)
![2-(ethylthio)-5-(4-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6084891.png)
![methyl 4-{[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino}benzoate](/img/structure/B6084896.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6084902.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6084915.png)
![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)

![1-(1-azocanyl)-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6084958.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)